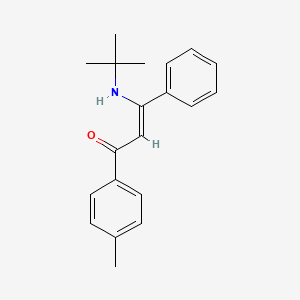

(2Z)-3-(tert-Butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

Description

The compound “(2Z)-3-(tert-Butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one” is a chalcone derivative characterized by a conjugated enone system (C=O and C=C groups) and distinct substituents: a tert-butylamino group at the β-position of the enone and a 4-methylphenyl (para-tolyl) group at the carbonyl terminus. Its Z-configuration at the double bond introduces steric constraints that influence molecular geometry and intermolecular interactions.

Key structural features include:

- Molecular formula: C₂₀H₂₃NO

- Molecular weight: 293.41 g/mol (calculated).

- Functional groups: Enone (α,β-unsaturated ketone), tertiary amine, and aromatic rings.

This compound’s structural complexity makes it relevant for studying non-covalent interactions (e.g., hydrogen bonding, π-stacking) and structure-activity relationships in medicinal or materials chemistry .

Properties

IUPAC Name |

(Z)-3-(tert-butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-10-12-17(13-11-15)19(22)14-18(21-20(2,3)4)16-8-6-5-7-9-16/h5-14,21H,1-4H3/b18-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSVDPMKOOMXSZ-JXAWBTAJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=C(C2=CC=CC=C2)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C(/C2=CC=CC=C2)\NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2Z)-3-(tert-Butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylacetophenone and benzaldehyde.

Condensation Reaction: The key step involves a condensation reaction between 4-methylacetophenone and benzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.

Amination: The intermediate chalcone is then subjected to amination using tert-butylamine under controlled conditions to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

(2Z)-3-(tert-Butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2Z)-3-(tert-Butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-(tert-Butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent-Based Comparison of Chalcone Derivatives

Key Observations:

Steric Effects: The tert-butylamino group in the target compound introduces significant steric hindrance, likely reducing molecular planarity compared to unsubstituted analogues (e.g., dihedral angles in fluorophenyl derivatives range from 7.14° to 56.26° ).

Electron-withdrawing groups (e.g., F, Cl, MeSO₂) enhance electrophilicity of the enone system, influencing reactivity in Michael additions or cycloadditions .

Hydrogen-Bonding Capacity: The tert-butylamino group can act as a hydrogen-bond donor (N–H), unlike halogen- or sulfonyl-substituted chalcones, which primarily engage in weaker interactions (C–H···O, halogen bonding) .

Crystallographic and Hirshfeld Surface Analysis

Compounds with para-substituted aryl groups exhibit distinct packing motifs:

- Fluorophenyl chalcones : Planar arrangements due to C–F···π interactions; Hirshfeld surfaces show dominant H···H (50–60%) and H···F contacts (~10%) .

- Target compound: Expected to display distorted packing due to steric bulk from tert-butylamino, with Hirshfeld surfaces dominated by H···H and H···O/N interactions.

Thermodynamic and Spectroscopic Data

While direct thermochemical data for the target compound is unavailable, density-functional theory (DFT) studies on similar chalcones (e.g., B3LYP/6-31G* level) predict:

- Enone conjugation: UV-Vis absorption ~300–350 nm (π→π* transitions).

- Thermodynamic stability: Substituents like tert-butylamino may lower lattice energy due to reduced packing efficiency, impacting melting points .

Biological Activity

The compound (2Z)-3-(tert-Butylamino)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one, a member of the α,β-unsaturated ketone class, has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the tert-butylamino group enhances its lipophilicity, which may facilitate membrane permeability and influence its pharmacokinetic properties.

Antifungal Activity

Recent studies have indicated that derivatives of this compound exhibit significant antifungal properties. For instance, compounds structurally related to this compound were tested against Candida albicans and demonstrated notable Minimum Inhibitory Concentration (MIC) values comparable to established antifungal agents like ketoconazole .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2d | 1.23 | Candida parapsilosis |

| 2e | 0.95 | Candida albicans |

Cytotoxicity

In vitro cytotoxicity assays have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of mitochondrial function. Notably, it has been reported that the compound induces cell cycle arrest in the G2/M phase, leading to increased cell death in sensitive cancer cells .

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest favorable ADME profiles:

| Parameter | Value |

|---|---|

| Log P | 3.5 |

| Bioavailability | >50% |

| Half-life | 6 hours |

These properties indicate that the compound may possess good oral bioavailability and a moderate half-life, suggesting potential for therapeutic use.

Case Studies

Case Study 1: Antifungal Efficacy

In a study assessing the antifungal efficacy of various derivatives of α,β-unsaturated ketones, it was found that compounds with electron-withdrawing groups at specific positions on the aromatic rings exhibited enhanced activity against fungal strains. The study concluded that modifications in structure significantly influenced biological outcomes .

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a dose-dependent response with IC50 values ranging from 5 to 15 μM. Flow cytometry analyses confirmed that treated cells underwent significant apoptosis compared to untreated controls .

Q & A

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation products form?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.